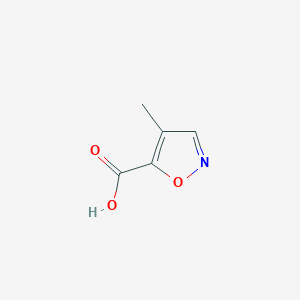

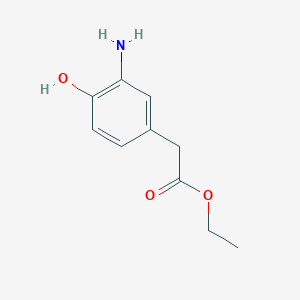

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate were not found in the search results, similar compounds have been synthesized using condensation reactions . For instance, 2-aminothiazoles, a significant class of organic medicinal compounds, have been synthesized using sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The asymmetric unit of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate contains two crystallographically independent molecules with different conformations of the ethoxycarbonyl groups . The terminal C—C—O—C torsion angles in the two molecules are 83.6° and -171.1°, resulting in twisted and straight chain conformations, respectively .Physical And Chemical Properties Analysis

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a solid at ambient temperature . Its molecular weight is 195.22 . The IUPAC name is ethyl 2-(3-amino-4-hydroxyphenyl)acetate .Applications De Recherche Scientifique

Chemoselective Acetylation of 2-Aminophenol

Chemoselective acetylation processes, important in the synthesis of antimalarial drugs, utilize compounds similar to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. These processes can efficiently produce N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlighting the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anti-inflammatory Compounds

Research into the synthesis of 1,2,4-triazole derivatives from 4-hydroxyphenylacetic acid, a process involving steps similar to those used with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, has shown potential in the development of anti-inflammatory drugs. This showcases the compound's relevance in creating pharmaceuticals (Virmani & Hussain, 2014).

Synthesis of Metallomesogenic Complexes

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate-related compounds have been utilized in the synthesis of copper(II) metallomesogenic complexes, indicating the compound's potential application in the field of material science and nanotechnology (Kovganko & Kovganko, 2013).

Development of Novel α-Ketoamide Derivatives

In organic synthesis, compounds like Ethyl 2-(3-amino-4-hydroxyphenyl)acetate have facilitated the development of α-ketoamide derivatives, which are significant in medicinal chemistry due to their biological activities (El‐Faham et al., 2013).

Lossen Rearrangement Applications

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is analogous to compounds used in Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids. This process is valuable in pharmaceutical synthesis, demonstrating the compound's utility in creating a wide range of bioactive molecules (Thalluri et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(3-amino-4-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIJQCDTQOIKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)